molecular formula C15H18N2O4S B4266404 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4266404
M. Wt: 322.4 g/mol
InChI Key: UTPLGZUNFZZVQU-UHFFFAOYSA-N
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Description

6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a thienyl group, and a hydrazino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Thienyl Carbonyl Intermediate: The initial step involves the acylation of 5-ethylthiophene to form the 5-ethyl-3-thienyl carbonyl compound. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrazino Carbonyl Formation: The thienyl carbonyl intermediate is then reacted with hydrazine to form the hydrazino carbonyl derivative. This reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.

    Cyclohexene Carboxylic Acid Formation: The final step involves the reaction of the hydrazino carbonyl derivative with cyclohexene-1-carboxylic acid. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in substitution reactions, especially at the hydrazino carbonyl moiety, where nucleophiles can replace the hydrazine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings could enhance their performance in terms of durability, flexibility, or resistance to environmental factors.

Mechanism of Action

The mechanism by which 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazino carbonyl moiety could form covalent bonds with active site residues, while the thienyl group could engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 6-({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid
  • 6-({2-[(5-ethyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid
  • 6-({2-[(5-ethyl-3-furyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid

Uniqueness

The uniqueness of 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of the 5-ethyl-3-thienyl group distinguishes it from similar compounds, potentially leading to different reactivity and biological activity profiles. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-[[(5-ethylthiophene-3-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-10-7-9(8-22-10)13(18)16-17-14(19)11-5-3-4-6-12(11)15(20)21/h3-4,7-8,11-12H,2,5-6H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLGZUNFZZVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NNC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
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6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

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